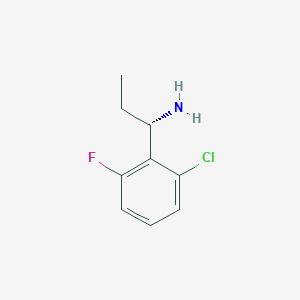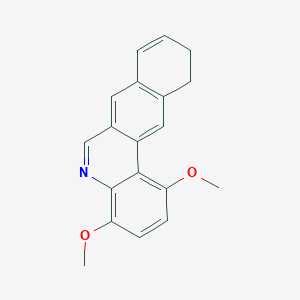
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is a captivating chemical compound with a molecular formula of C19H17NO2 and a molecular weight of 291.3 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable substance for research and development in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This method provides a good yield of the desired product.
Industrial Production Methods
the compound’s high-purity (minimum 95%) and unique chemical properties suggest that it is produced under controlled conditions to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests that it may interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is similar to other compounds such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and properties.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1,4-dimethoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-7-8-17(22-2)19-18(16)15-10-13-6-4-3-5-12(13)9-14(15)11-20-19/h3,5,7-11H,4,6H2,1-2H3 |
InChI Key |
GCRULCBJBZEPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=CC4=C(C=CCC4)C=C3C=NC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


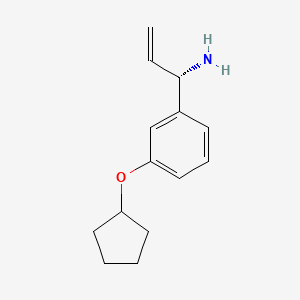


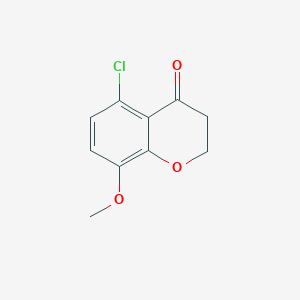
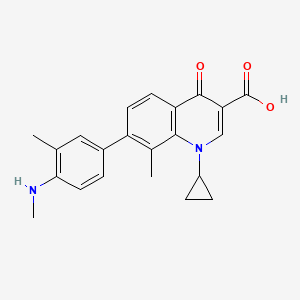
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
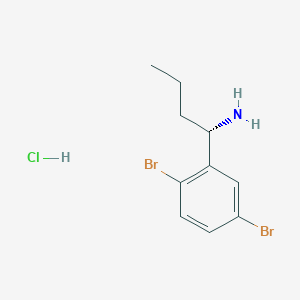
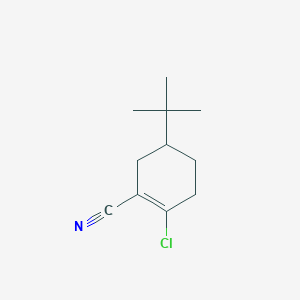
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
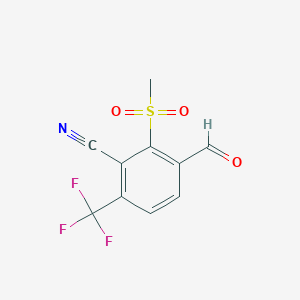
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
